![molecular formula C12H16N2O3 B7587588 [1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)

[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

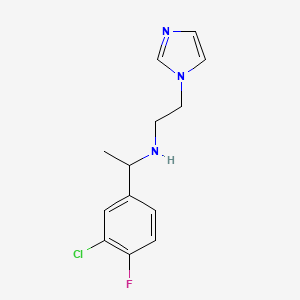

[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate is a chemical compound that belongs to the class of local anesthetics. It is also known as Mepivacaine, and it is commonly used in dental and minor surgical procedures. Mepivacaine is a derivative of the amino amide group of local anesthetics, which makes it structurally similar to lidocaine and bupivacaine. In

Wirkmechanismus

Mepivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation of an action potential. Mepivacaine has a rapid onset of action and a relatively short duration of effect.

Biochemical and Physiological Effects:

Mepivacaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 2 hours. Mepivacaine has been shown to have minimal systemic toxicity and does not cause significant cardiovascular or respiratory effects. However, it can cause local reactions, such as pain and swelling at the site of injection.

Vorteile Und Einschränkungen Für Laborexperimente

Mepivacaine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a rapid onset of action. Additionally, Mepivacaine has a relatively short duration of effect, which allows for repeated measurements over a short period of time. However, Mepivacaine can cause local reactions, which can interfere with the accuracy of the experimental results.

Zukünftige Richtungen

There are several future directions for the study of Mepivacaine. One area of research is the development of new formulations of Mepivacaine that have a longer duration of effect. Another area of research is the investigation of Mepivacaine as a treatment for chronic pain and neuropathic pain. Additionally, the use of Mepivacaine in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, is an area of research that could lead to improved pain management strategies.

Conclusion:

In conclusion, Mepivacaine is a local anesthetic that has been extensively studied for its use in dental and minor surgical procedures. It works by blocking the transmission of nerve impulses from the site of injection to the brain. Mepivacaine has several advantages for use in laboratory experiments, but it can cause local reactions that can interfere with the accuracy of the experimental results. There are several future directions for the study of Mepivacaine, including the development of new formulations and the investigation of its use in chronic and neuropathic pain management.

Synthesemethoden

The synthesis of Mepivacaine involves the reaction of 2-amino-6-methylbenzoic acid with N-methylpipecolic acid to form the corresponding amide. The amide is then esterified with 1-methylamino-2-propanol to form Mepivacaine. The synthesis of Mepivacaine is a straightforward process that can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

Mepivacaine has been extensively studied for its use as a local anesthetic in dental and minor surgical procedures. It has also been used in regional anesthesia for peripheral nerve blocks. Mepivacaine has been compared to other local anesthetics, such as lidocaine and bupivacaine, to determine its efficacy and safety. Additionally, Mepivacaine has been studied for its potential use in pain management and as a treatment for neuropathic pain.

Eigenschaften

IUPAC Name |

[1-(methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-7-5-4-6-9(13)10(7)12(16)17-8(2)11(15)14-3/h4-6,8H,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOYJZZGIQZQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)OC(C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)

![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)

![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)

![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

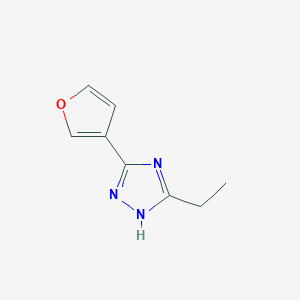

![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)